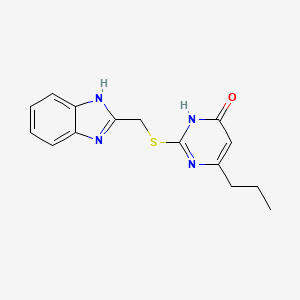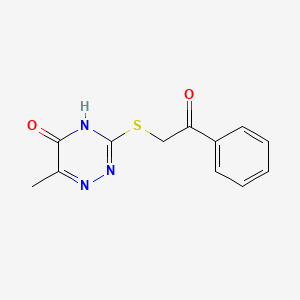![molecular formula C20H14O4S2 B13376894 4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one](/img/structure/B13376894.png)
4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core and two thienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with a thienyl-substituted ketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thienyl groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl group and have been studied for their pharmaceutical applications.
Coumarins: Structurally related to chromenones, coumarins are known for their anticoagulant properties.
Uniqueness
4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one is unique due to the presence of two thienyl groups, which confer distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C20H14O4S2 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
4-hydroxy-3-(3-oxo-1,3-dithiophen-2-ylpropyl)chromen-2-one |
InChI |
InChI=1S/C20H14O4S2/c21-14(17-8-4-10-26-17)11-13(16-7-3-9-25-16)18-19(22)12-5-1-2-6-15(12)24-20(18)23/h1-10,13,22H,11H2 |
InChI-Schlüssel |
GFEBQYSEVVYVGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(=O)C3=CC=CS3)C4=CC=CS4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13376817.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-1H-pyrazol-1-yl}pyridine](/img/structure/B13376821.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B13376822.png)
![3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one](/img/structure/B13376833.png)
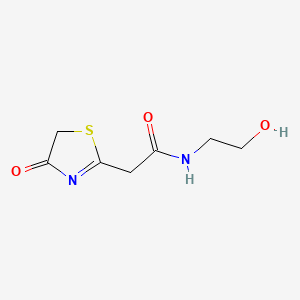

![1-(3-chlorobenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376849.png)
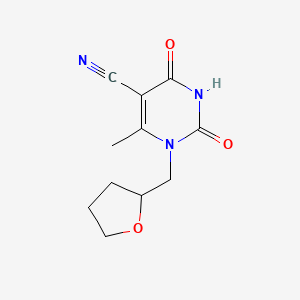
![4-Chloro-3-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B13376863.png)
![6,13-Dimethyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13376871.png)
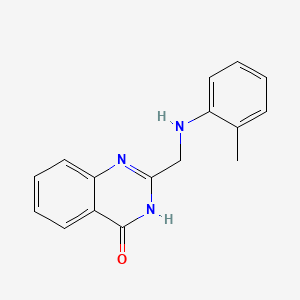
![Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate](/img/structure/B13376880.png)
